molecular formula C18H17NO4 B8755513 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid CAS No. 49742-68-9

2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid

Cat. No. B8755513
Key on ui cas rn: 49742-68-9
M. Wt: 311.3 g/mol
InChI Key: XUYADCDXDRMDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447616

Procedure details

A mixture of 14.8 g (0.1 mole) of phthalic anhydride, 16.3 g (0.1 mole) of 100 percent 3-pyrrolidinophenol and 50.0 ml of 1,2-dichloroethane was maintained at approximately 40° C. for approximately twenty-four hours, at approximately 60° C. for approximately twenty-four hours and at reflux temperature for approximately twelve hours. After cooling the reaction mixture to ambient temperature, the solid which precipitated was collected by filtration and washed with 500.0 ml of 1,2-dichloroethane. The solid was dissolved in dilute aqueous soduim hydroxide, the resulting mixture was filtered to remove insolubles. The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid and the solid tar-like material which formed was collected by filtration. To the filtrate an additional amount of glacial acetic acid was added. The solid which precipitated was collected by filtration, washed with water and dried to obtain 11.3 g of 2-(2-hydroxy-4-pyrrolidinophenyl)carbonylbenzoic acid, a pale pink-colored solid which melted at 190°-192° C. To the filtrate there was added an additional portion of glacial acetic acid and the solid which was collected by filtration, washed with water and dried to obtain 0.3 g a pale yellow-colored crystals of the desired product which melted at 193°-195° C. The infrared spectra of the two solids were identical having significant maxima at 1100 cm-1 (C=O;m). The nuclear magnetic spectra were consistent with the assigned structure.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[N:12]1([C:17]2[CH:18]=[C:19]([OH:23])[CH:20]=[CH:21][CH:22]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1>ClCCCl>[OH:23][C:19]1[CH:18]=[C:17]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:22]=[CH:21][C:20]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
16.3 g
Type
reactant
Smiles
N1(CCCC1)C=1C=C(C=CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for approximately twelve hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solid which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with 500.0 ml of 1,2-dichloroethane
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in dilute aqueous soduim hydroxide
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
ADDITION
Type
ADDITION
Details
The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid
CUSTOM
Type
CUSTOM
Details
the solid tar-like material which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
ADDITION
Type
ADDITION
Details
To the filtrate an additional amount of glacial acetic acid was added
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)N1CCCC1)C(=O)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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